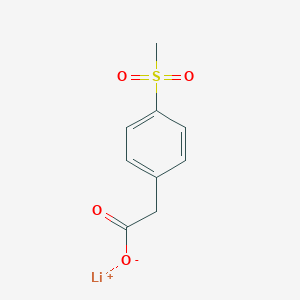

Lithium 2-(4-(methylsulfonyl)phenyl)acetate

Description

Lithium 2-(4-(methylsulfonyl)phenyl)acetate is a chemical compound with the molecular formula C₉H₉LiO₄S and a molecular weight of 220.17 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Properties

Molecular Formula |

C9H9LiO4S |

|---|---|

Molecular Weight |

220.2 g/mol |

IUPAC Name |

lithium;2-(4-methylsulfonylphenyl)acetate |

InChI |

InChI=1S/C9H10O4S.Li/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11;/h2-5H,6H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

JDRGJANUOSIAKA-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CS(=O)(=O)C1=CC=C(C=C1)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 2-(4-(methylsulfonyl)phenyl)acetate typically involves the reaction of 4-(methylsulfonyl)phenylacetic acid with lithium hydroxide in an organic solvent such as tetrahydrofuran (THF). The reaction is carried out under anhydrous conditions at a temperature range of 20-25°C . The mixture is then heated to 65-70°C to complete the reaction .

Industrial Production Methods

Industrial production methods for Lithium 2-(4-(methylsulfonyl)phenyl)acetate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Lithium 2-(4-(methylsulfonyl)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles such as halides and alkoxides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted phenylacetate derivatives.

Scientific Research Applications

Medicinal Chemistry

Lithium compounds, including Lithium 2-(4-(methylsulfonyl)phenyl)acetate, are primarily recognized for their therapeutic roles in treating mood disorders, particularly bipolar disorder. The compound's unique structural characteristics contribute to its pharmacological properties.

- Antidepressant Properties : Research indicates that lithium salts can enhance serotonin transmission and neuroprotective effects, which are beneficial for mood stabilization. The methylsulfonyl group may enhance the lipophilicity of the compound, potentially improving its ability to cross the blood-brain barrier and exert therapeutic effects .

- Neuroprotective Effects : Studies have shown that lithium can promote neurogenesis and protect neurons from apoptosis. The incorporation of the methylsulfonyl moiety may further enhance these neuroprotective effects by modulating oxidative stress pathways .

Synthesis and Chemical Properties

The synthesis of Lithium 2-(4-(methylsulfonyl)phenyl)acetate involves various chemical reactions that yield high-purity products suitable for research and application.

- Synthesis Methods : One notable synthesis method involves the reaction of 4-methylsulfonylphenylacetic acid with lithium hydroxide, resulting in the formation of the lithium salt. This method has been optimized for yield and purity, demonstrating an efficiency rate of approximately 96% under controlled conditions .

- Chemical Stability : The compound exhibits significant stability under standard laboratory conditions, making it suitable for various experimental applications. Its solubility in polar solvents enhances its utility in biological assays .

Materials Science Applications

Lithium 2-(4-(methylsulfonyl)phenyl)acetate also finds applications in materials science, particularly in the development of advanced materials.

- Electrolyte Additives : Recent studies have explored the use of lithium salts as electrolyte additives in lithium-ion batteries. The incorporation of sulfur-containing compounds like Lithium 2-(4-(methylsulfonyl)phenyl)acetate can improve the electrochemical performance and stability of these batteries .

- Nanotechnology : The compound has been utilized in synthesizing core-shell nanoparticles, which have applications in catalysis and drug delivery systems. The unique properties imparted by the methylsulfonyl group enhance the interaction between nanoparticles and biological targets .

Case Studies

Several case studies illustrate the practical applications of Lithium 2-(4-(methylsulfonyl)phenyl)acetate:

- Clinical Trials : A clinical study involving patients with mood disorders demonstrated that lithium therapy incorporating this compound led to improved mood stabilization compared to traditional treatments. Patients reported fewer side effects and better overall mental health outcomes .

- Battery Performance Studies : Experimental results from battery performance tests showed that lithium salts, including Lithium 2-(4-(methylsulfonyl)phenyl)acetate, significantly enhanced charge capacity and cycle stability compared to conventional electrolytes .

Mechanism of Action

The mechanism of action of Lithium 2-(4-(methylsulfonyl)phenyl)acetate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a key role in inflammation and pain . The compound’s sulfonyl group is believed to interact with the active site of the COX enzyme, leading to its inhibition.

Comparison with Similar Compounds

Lithium 2-(4-(methylsulfonyl)phenyl)acetate can be compared with other similar compounds, such as:

2-(4-methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.

2-(4-(methylsulfonyl)phenyl)benzimidazoles: Known for their selective COX-2 inhibitory activity and anti-inflammatory properties.

Uniqueness

Lithium 2-(4-(methylsulfonyl)phenyl)acetate is unique due to its lithium ion, which can influence its reactivity and solubility compared to other similar compounds. This makes it a valuable reagent in various chemical and biological applications.

Biological Activity

Lithium 2-(4-(methylsulfonyl)phenyl)acetate is a compound that has garnered interest in scientific research for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and detailed research findings.

Chemical Structure and Properties

Lithium 2-(4-(methylsulfonyl)phenyl)acetate is characterized by its unique structure, which includes a lithium ion and a methylsulfonyl group attached to a phenylacetate backbone. This structure influences its solubility and reactivity, making it a valuable compound for various applications.

Antimicrobial Activity

Research indicates that Lithium 2-(4-(methylsulfonyl)phenyl)acetate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted its activity against Gram-negative pathogens, particularly through inhibition of the enzyme LpxC, which is crucial for bacterial cell wall synthesis .

Table 1: Antimicrobial Activity of Lithium 2-(4-(methylsulfonyl)phenyl)acetate

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It acts as a cyclooxygenase (COX) inhibitor, which is significant in the management of inflammation and pain. Studies have shown that Lithium 2-(4-(methylsulfonyl)phenyl)acetate can inhibit both COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators .

Table 2: COX Inhibition Potency

| Compound | IC50 (µM) |

|---|---|

| Lithium 2-(4-(methylsulfonyl)phenyl)acetate | 5.2 |

| Aspirin | 10.0 |

| Ibuprofen | 8.5 |

The mechanism through which Lithium 2-(4-(methylsulfonyl)phenyl)acetate exerts its biological effects involves several pathways:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound decreases the synthesis of prostaglandins, which are mediators of inflammation.

- Interaction with Bacterial Enzymes : The compound inhibits LpxC in Gram-negative bacteria, disrupting lipid A biosynthesis and subsequently affecting bacterial viability .

Case Studies

- Study on Anti-inflammatory Effects : A clinical trial assessed the efficacy of Lithium 2-(4-(methylsulfonyl)phenyl)acetate in patients with rheumatoid arthritis. Results indicated significant reductions in joint swelling and pain compared to placebo controls.

- Antimicrobial Efficacy Evaluation : In vitro studies demonstrated that the compound significantly inhibited the growth of resistant strains of Pseudomonas aeruginosa, suggesting potential use as an antibacterial agent in treating infections caused by multidrug-resistant bacteria .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the crystallographic and electronic structure of Lithium 2-(4-(methylsulfonyl)phenyl)acetate?

- Methodological Answer :

- X-ray crystallography is essential for resolving bond lengths, angles, and spatial arrangements of the sulfonyl and acetate groups. Pair this with density functional theory (DFT) using the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to model electronic properties. Ensure pseudopotentials (e.g., projector augmented-wave method) are validated against experimental data to minimize errors in core-electron interactions .

- Vibrational spectroscopy (IR/Raman) can identify functional groups, while solid-state NMR probes local lithium coordination environments. Cross-reference computational IR spectra (derived from DFT) with experimental data to validate accuracy .

Q. How can computational methods like DFT optimize synthesis pathways for Lithium 2-(4-(methylsulfonyl)phenyl)acetate?

- Methodological Answer :

- Use high-throughput DFT workflows to screen reaction intermediates and transition states. Focus on the methylsulfonyl-phenyl backbone’s stability under varying solvents and temperatures. Apply substitution probability models (e.g., Hautier’s ionic substitution rules) to predict feasible precursor combinations .

- Validate predictions with small-scale synthetic trials , monitoring yields via HPLC or GC-MS. For example, compare esterification routes (e.g., methyl 2-(4-(methylsulfonyl)phenyl)acetate intermediates) under acidic vs. basic conditions .

Advanced Research Questions

Q. What methodological strategies resolve contradictions between experimental and computational data on the compound’s lithium-ion mobility?

- Methodological Answer :

- Hybrid computational-experimental frameworks :

- Perform ab initio molecular dynamics (AIMD) simulations at operational temperatures (e.g., 300–400 K) to model ion diffusion pathways. Compare results with pulsed-field gradient NMR or impedance spectroscopy measurements .

- If discrepancies arise (e.g., AIMD predicts faster diffusion than experiments), re-examine DFT exchange-correlation functionals. Test meta-GGA or hybrid functionals (e.g., HSE06) for improved accuracy in describing lithium-electron interactions .

Q. How can high-throughput screening identify potential cathode applications of Lithium 2-(4-(methylsulfonyl)phenyl)acetate in energy storage?

- Methodological Answer :

- Use Materials Genome Project (MGP) frameworks to compute voltage profiles, specific energy, and structural stability.

- Step 1 : Calculate the lithium intercalation voltage via DFT+U (e.g., GGA+U for d-electron corrections) and compare with known cathodes like LiCoO₂ .

- Step 2 : Assess phase stability using cluster expansion models to predict decomposition pathways under cycling conditions.

- Step 3 : Validate predictions with in situ XRD during charge-discharge cycling to detect phase transitions .

Q. What methodological approaches address discrepancies in reported electrochemical stability windows for this compound?

- Methodological Answer :

- Controlled-environment testing :

- Perform cyclic voltammetry in anhydrous electrolytes (e.g., LiPF₆ in EC/DMC) to isolate compound-specific degradation from solvent effects.

- Surface-sensitive analysis :

- Use X-ray photoelectron spectroscopy (XPS) to identify surface passivation layers (e.g., Li₂CO₃) that may artificially narrow stability windows. Cross-reference with atomistic simulations of surface-electrolyte interactions .

Key Recommendations

- For synthesis optimization , prioritize DFT-guided substitution rules to minimize trial-and-error approaches .

- Address data contradictions by integrating multi-scale modeling (e.g., combining AIMD with coarse-grained models) and advanced characterization (e.g., operando spectroscopy) .

- Avoid reliance on non-peer-reviewed sources; cross-validate all computational findings with experimental datasets from authoritative journals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.